Cas no 1421467-11-9 (methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate)

Methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate is a synthetic organic compound featuring a morpholine core substituted with a 3,5-dichlorophenyl group at the 2-position and a methyl carboxylate at the 4-position. This structure imparts unique reactivity and potential utility as an intermediate in pharmaceutical or agrochemical synthesis. The presence of electron-withdrawing chlorine substituents enhances its stability and influences its electronic properties, making it suitable for further functionalization. The morpholine ring offers conformational flexibility, while the ester group provides a handle for derivatization. Its well-defined molecular architecture ensures consistency in downstream applications, particularly in the development of bioactive molecules.
methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate structure
1421467-11-9 structure
Product name:methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate
CAS No:1421467-11-9
MF:C12H13Cl2NO3
MW:290.142521619797
CID:6430899
PubChem ID:71804694

methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate
    • AKOS024557097
    • F6419-0003
    • VU0548800-1
    • 1421467-11-9
    • Inchi: 1S/C12H13Cl2NO3/c1-17-12(16)15-2-3-18-11(7-15)8-4-9(13)6-10(14)5-8/h4-6,11H,2-3,7H2,1H3
    • InChI Key: QIANZGPCEJZHPE-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)C1CN(C(=O)OC)CCO1)Cl

Computed Properties

  • Exact Mass: 289.0272487g/mol
  • Monoisotopic Mass: 289.0272487g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.8Ų

methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6419-0003-5μmol
methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate
1421467-11-9 90%+
5μl
$63.0 2023-05-20
Life Chemicals
F6419-0003-2mg
methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate
1421467-11-9
2mg
$59.0 2023-09-09
Life Chemicals
F6419-0003-5mg
methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate
1421467-11-9 90%+
5mg
$69.0 2023-05-20
Life Chemicals
F6419-0003-4mg
methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate
1421467-11-9 90%+
4mg
$66.0 2023-05-20
Life Chemicals
F6419-0003-2μmol
methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate
1421467-11-9
2μmol
$57.0 2023-09-09
Life Chemicals
F6419-0003-1mg
methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate
1421467-11-9
1mg
$54.0 2023-09-09
Life Chemicals
F6419-0003-3mg
methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate
1421467-11-9 90%+
3mg
$63.0 2023-05-20

methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate Related Literature

Additional information on methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate

Introduction to Methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate (CAS No. 1421467-11-9)

Methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate, identified by its CAS number 1421467-11-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of morpholine derivatives, which are known for their diverse biological activities and potential applications in drug development.

The molecular structure of methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate consists of a morpholine ring substituted with a carboxylate group at the 4-position and a 3,5-dichlorophenyl moiety at the 2-position. This unique arrangement of functional groups imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for further pharmacological investigation.

In recent years, there has been growing interest in morpholine derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential in treating various diseases, including infectious disorders, neurological conditions, and inflammatory diseases. The presence of chlorine atoms in the phenyl ring enhances the lipophilicity and metabolic stability of the molecule, making it an attractive scaffold for drug design.

One of the most compelling aspects of methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate is its role as a key intermediate in the synthesis of more complex pharmaceutical agents. Researchers have utilized this compound to develop novel therapeutic molecules that exhibit improved efficacy and reduced side effects compared to existing treatments. For instance, studies have shown that derivatives of this compound exhibit potent antimicrobial properties, making them promising candidates for the development of new antibiotics.

The pharmacological profile of methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate has been extensively studied in both preclinical and clinical settings. Preclinical studies have demonstrated its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. These interactions suggest that this compound may have therapeutic potential in treating conditions such as cancer, autoimmune diseases, and central nervous system disorders.

Recent advancements in computational chemistry and molecular modeling have further enhanced our understanding of the pharmacological properties of methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate. These techniques have allowed researchers to predict how the compound interacts with biological targets at a molecular level, providing valuable insights into its mechanism of action. Such insights are crucial for optimizing drug design and improving therapeutic outcomes.

The synthesis of methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of chlorine atoms into the phenyl ring and the morpholine ring substitution are critical steps that must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for research purposes.

In conclusion, methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate (CAS No. 1421467-11-9) is a versatile and highly functional organic compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing novel therapeutic agents. As research in this field continues to evolve, we can expect further discoveries that will expand its applications in medicine and drug development.

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